N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Overview
Description
“N-(7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C13H10N4O2 . It has an average mass of 254.244 Da and a monoisotopic mass of 254.080383 Da . This compound has been the subject of significant research in recent years.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
In certain cases, the Biginelli reaction competes with the side process of the formation of pyrazolo [1,5-a]pyrimidines by reaction of aminopyrazole and dicarbonyl components without the participation of an aldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Antioxidant Evaluation A study conducted by Bondock, Adel, and Etman (2016) involved the synthesis of new compounds, including N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, demonstrating excellent antioxidant activity and significant protection against DNA damage induced by the Bleomycin iron complex (Bondock, Adel, & Etman, 2016).
Inhibition of Cathepsins B and K Lukić et al. (2017) synthesized novel compounds, including 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, which were tested for their inhibition of cathepsins K and B. This research is significant in understanding the therapeutic potential of these compounds in treating diseases related to these enzymes (Lukić, Grošelj, Novinec, & Svete, 2017).
Catalyst-Free Synthesis A catalyst-free synthesis method for N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, a novel class of compounds, was developed by Liu et al. (2014). This method highlights an efficient and environmentally friendly approach to synthesizing these compounds (Liu, Xu, Sun, Lu, & Guo, 2014).
Anticancer Activity Research conducted by Galayev et al. (2015) focused on synthesizing novel compounds with various moieties, including dihydropyrazolo[3,4-b]pyridine, and evaluating their anticancer activities. This study contributes to the understanding of the potential of these compounds as antitumor agents (Galayev, Garazd, Garazd, & Lesyk, 2015).
Regioselectivity in Synthesis Moustafa et al. (2022) explored the regioselectivity in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which have broad biological activities and are of interest in materials science. This study adds valuable knowledge to the field of organic and medicinal chemistry (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).
Insecticidal and Antibacterial Potential Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research offers insights into the applications of these compounds in agriculture and medicine (Deohate & Palaspagar, 2020).
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors such as its chemical structure, the route of administration, and the individual’s physiological conditions . Without specific studies on this compound, it’s difficult to provide detailed information.
The compound’s action and stability can also be influenced by environmental factors such as temperature, pH, and the presence of other substances . Again, without specific studies, it’s hard to provide more detailed information.
Properties
IUPAC Name |
N-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12(9-4-2-1-3-5-9)16-10-8-14-11-6-7-15-17(11)13(10)19/h1-8,15H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHDJNIXIWJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CNN3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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